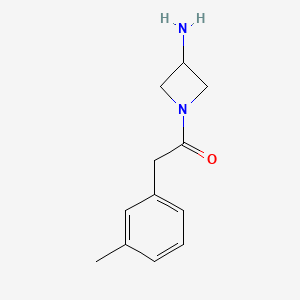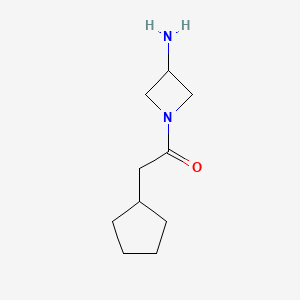
Potassium 2-chlorophenyltrifluoroborate
Descripción general
Descripción
Potassium 2-chlorophenyltrifluoroborate is a chemical compound with the molecular formula C6H4BClF3K . It is often used in scientific research .
Synthesis Analysis
Potassium trifluoroborate salts have emerged as exceptional reagents for difficult alkyl transfers . This class of organoboron reagents offers a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to three fluorine atoms and a phenyl ring, which is a ring of six carbon atoms with alternating single and double bonds. The phenyl ring has a chlorine atom attached to one of the carbon atoms .Chemical Reactions Analysis
Potassium trifluoroborate salts, including this compound, are often used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .Physical And Chemical Properties Analysis
This compound appears as a white powder . The molecular weight of the compound is 218.45 g/mol .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Potassium aryltrifluoroborates have been utilized in cross-coupling reactions with aryl and heteroaryl chlorides. A notable application involves using a palladacycle derived from 4-hydroxyacetophenone oxime as a precatalyst, yielding biphenyls under phosphine-free conditions. The reaction has been conducted in aqueous media under both conventional and microwave heating, demonstrating the versatility of these compounds in organic synthesis (Alacid & Nájera, 2008).
Nucleophilic Building Blocks
Potassium 2-(trifluoroboratomethyl)-2,1-borazaronaphthalenes, a related compound, have been synthesized and employed as nucleophilic building blocks. These compounds are pivotal in the synthesis of azaborines through palladium-catalyzed cross-coupling reactions with (hetero)aryl chlorides, highlighting the role of these potassium compounds in constructing complex organic structures (Amani & Molander, 2015).
Lewis Acid Reactions
Potassium organotrifluoroborates have been employed in Lewis acid-promoted Mannich-type reactions, providing a method to synthesize functionalized propargylamines and allylamines. This application underscores the utility of these compounds in reactions requiring high Lewis acidity (Stas & Tehrani, 2007).
Applications in Material Science
Fluoride Ion Binding
A triarylborane bearing three o-carborane cages at peripheral positions on the aryl groups was synthesized to study its fluoride ion binding capabilities. The compound showed an enhanced fluoride ion affinity, indicative of the potential utility of these materials in applications that require strong Lewis acids or fluoride ion sensors (Lee et al., 2011).
Fluoride Anion Sensing
Potassium 2-chlorophenyltrifluoroborate derivatives have been explored for their application in sensing fluoride anions. A dimeric o-carboranyl triarylborane compound exhibited intriguing ratiometric color-tunable sensor characteristics through aggregation-induced emission by fluoride anions. This feature could be harnessed for the development of advanced materials in sensing technologies (Choi et al., 2016).
Safety and Hazards
Potassium 2-chlorophenyltrifluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest the compound . In case of contact with skin, it is advised to wash with plenty of soap and water .
Propiedades
IUPAC Name |
potassium;(2-chlorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKMVKXCSCGKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(4-fluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468983.png)


![2-Methoxy-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1468987.png)

![3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B1468989.png)

